molecular formula C13H14O2S B13081774 (4-(Ethylthio)furan-3-yl)(phenyl)methanol

(4-(Ethylthio)furan-3-yl)(phenyl)methanol

Cat. No.: B13081774
M. Wt: 234.32 g/mol
InChI Key: DFXPOSATIYEYNQ-UHFFFAOYSA-N
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Description

(4-(Ethylthio)furan-3-yl)(phenyl)methanol is a heterocyclic compound that belongs to the class of furans. It is characterized by the presence of an ethylthio group attached to the furan ring and a phenyl group attached to the methanol moiety. The molecular formula of this compound is C13H14O2S, and it has a molecular weight of 234.31 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Ethylthio)furan-3-yl)(phenyl)methanol can be achieved through various synthetic routes. One common method involves the reaction of 4-(ethylthio)furan-3-carbaldehyde with phenylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere at low temperatures to ensure the stability of the intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-(Ethylthio)furan-3-yl)(phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (4-(Ethylthio)furan-3-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the ethylthio and phenyl groups can influence the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Ethylthio)furan-3-yl)(phenyl)methanol is unique due to the presence of both the ethylthio and phenyl groups, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H14O2S

Molecular Weight

234.32 g/mol

IUPAC Name

(4-ethylsulfanylfuran-3-yl)-phenylmethanol

InChI

InChI=1S/C13H14O2S/c1-2-16-12-9-15-8-11(12)13(14)10-6-4-3-5-7-10/h3-9,13-14H,2H2,1H3

InChI Key

DFXPOSATIYEYNQ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=COC=C1C(C2=CC=CC=C2)O

Origin of Product

United States

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